molecular formula C11H7BrFN B1289181 5-Bromo-2-(4-fluorophenyl)pyridine CAS No. 463336-07-4

5-Bromo-2-(4-fluorophenyl)pyridine

Cat. No. B1289181
M. Wt: 252.08 g/mol
InChI Key: HHIUIEAVRHPVNY-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative that has not been directly discussed in the provided papers. However, related compounds with bromo, fluoro, and pyridine components have been synthesized and studied for their potential applications in medicinal chemistry, antitubercular activity, and as intermediates for further chemical synthesis .

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions, which are useful for generating a variety of pentasubstituted pyridines with desired functionalities . Similarly, fluorinated pyrimidines have been synthesized starting from commercially available 5-bromopyrimidine using Suzuki cross-coupling and nucleophilic aromatic substitution reactions . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(4-fluorophenyl)pyridine.

Molecular Structure Analysis

Density functional theory (DFT) has been employed to study the molecular structure of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, where optimized geometric structures were searched using various functionals . The molecular structure of 5-Bromo-2-(4-fluorophenyl)pyridine could similarly be analyzed using DFT to predict its geometry, vibrational frequencies, and chemical shift values.

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted pyridines can be explored through various reactions, including nucleophilic aromatic substitution and cross-coupling reactions, as demonstrated in the synthesis of related compounds . The reactivity of 5-Bromo-2-(4-fluorophenyl)pyridine could be investigated in the context of forming new C-C or C-N bonds for the development of pharmaceuticals or other biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be characterized using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry . The non-linear optical (NLO) properties and HOMO-LUMO energies can be examined using time-dependent DFT methods . For 5-Bromo-2-(4-fluorophenyl)pyridine, similar analytical techniques could be used to determine its physical properties, such as melting point, solubility, and stability, as well as its chemical properties, including reactivity and electronic structure.

Scientific Research Applications

Application in Antibacterial Studies

  • Summary of Application : This compound has been used in the synthesis of molecular hybrids of pyrazolo[3,4-b]pyridine and triazole, which have been studied for their potential as antibacterial agents .
  • Methods of Application : The compounds were synthesized and then analyzed for their drug-like molecule nature and in vitro analyses for their inhibition potentials against S. aureus and K. pneumoniae .
  • Results : The compounds 24 and 27 have been identified as the high potential molecules in this series based on in vitro experiments. Compound 24 has zone of inhibition values of 15 ± 0.82 mm and 14 ± 0.7 mm, whilst compound 27 has zone of inhibition values of 18 ± 0.95 mm and 16 ± 0.82 mm against S. aureus and K. pneumoniae, respectively .

Application in Antimicrobial and Antiviral Activities

  • Summary of Application : Pyridine compounds, including “5-Bromo-2-(4-fluorophenyl)pyridine”, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
  • Methods of Application : The methods of synthesis of pyridine compounds, their antimicrobial and antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies are reviewed .
  • Results : Compounds 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4- (pyridine-3-yl) azetidine-2-one (110a and 110b) were found to be more potent against all tested strains, S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum .

Application in Antiviral Studies

  • Summary of Application : Indole derivatives, including “5-Bromo-2-(4-fluorophenyl)pyridine”, have been noted for their antiviral properties .
  • Methods of Application : Various indole derivatives were prepared and investigated in vitro for antiviral activity against a broad range of RNA and DNA viruses .
  • Results : Certain indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

Application in the Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

  • Summary of Application : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors have been synthesized using "5-Bromo-2-(4-fluorophenyl)pyridine" .
  • Methods of Application : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported .
  • Results : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .

Application in Antitubercular Studies

  • Summary of Application : Indole derivatives, including “5-Bromo-2-(4-fluorophenyl)pyridine”, have been noted for their antitubercular properties .
  • Methods of Application : Various indole derivatives were prepared and investigated in vitro for antitubercular activity .
  • Results : Certain indole derivatives showed inhibitory activity against Mycobacterium tuberculosis .

Application in the Synthesis of Fluorinated Pyridines

  • Summary of Application : “5-Bromo-2-(4-fluorophenyl)pyridine” can be used in the synthesis of fluorinated pyridines .
  • Methods of Application : The nucleophilic substitution of NO2-group by fluorine in compound 76 followed by addition of 2 N HCl results in muriatic 5-bromo-2-cyano-3-fluoropyridine .
  • Results : This method provides a facile synthesis of fluorinated pyridines .

properties

IUPAC Name

5-bromo-2-(4-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN/c12-9-3-6-11(14-7-9)8-1-4-10(13)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIUIEAVRHPVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623309
Record name 5-Bromo-2-(4-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-fluorophenyl)pyridine

CAS RN

463336-07-4
Record name 5-Bromo-2-(4-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a degassed mixture of 2,5-dibromopyridine (500 mg, 2.11 mmol) and 4-fluorobenzeneboronic acid (444 mg, 3.17 mmol) in ethylene glycol dimethyl ether (4.2 ml) and 2M aqueous sodium carbonate (2.1 ml) was added tetrakis(triphenylphosphine)palladium(0) (98 mg, 0.08 mmol). This mixture was heated at reflux for 14 h. After cooling the crude reaction was partitioned between water and dichloromethane. The organics were dried over anhydrous magnesium sulfate, filtered and adsorbed onto silica. Purification by chromatography on silica gel, eluting with a mixture of 4% diethyl ether in isohexane, gave 5-bromo-2-(4-fluorophenyl)pyridine (470 mg) as a white solid: δH (360 MHz, CDCl3) 7.30 (1H, d, J 7), 7.12-7.19 (2H, m), 7.57 (1H, d, J 8), 7.86 (1H, dd, J 2 and 8), 7.92-7.98 (2H, m), 8.72 (1H, d, J 2), m/z (ES+) 251, 252, 253, 254 (M++H).
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500 mg
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444 mg
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2.1 mL
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98 mg
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Synthesis routes and methods III

Procedure details

22.4 g (160 mmol) of 4-fluoro-benzeneboronic acid, 34 g (153.5 mmol) of 2,5-dibromopyridine and 1.24 g of tetrakis(triphenylphosphine)palladium were dissolved in 240 ml of ethanol and 480 ml of toluene. 480 ml of a 2 N sodium carbonate solution were added and the resulting mixture was heated to 50° C. with stirring for 2 h. After addition of 400 ml of ethyl acetate the mixture was filtered, the phases were separated and the organic phase was washed with a saturated sodium chloride solution, dried and evaporated. The obtained product was purified by column chromatography (silica gel, dichloromethane/heptane 1:1) and preparative HPLC (RP 18). Yield: 12 g.
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400 mL
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480 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Zhou, B Zhang, L Su, T Jiang, R Chen, T Du, Y Ye… - Tetrahedron, 2013 - Elsevier
2,3- and 2,5-Dibromopyridines reacted with arylboronic acids, catalyzed by Pd(OAc) 2 /PPh 3 in the presence of K 2 CO 3 in CH 3 CN/MeOH (2:1) at 50 C for 24 h, to afford 2-…
Number of citations: 27 www.sciencedirect.com

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